1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring substituted with an ethylamino group and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Substitution with Ethylamino Group:
Attachment of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, typically using a dodecyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine, dodecyl halides, and other nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group and the dodecyl chain contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methylamino)dodecyl]pyrrolidine-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.
1-[2-(Ethylamino)hexyl]pyrrolidine-2,5-dione: Similar structure but with a shorter hexyl chain.
Uniqueness
1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione is unique due to its specific combination of the ethylamino group and the long dodecyl chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
114019-51-1 |
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Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-[2-(ethylamino)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H34N2O2/c1-3-5-6-7-8-9-10-11-12-16(19-4-2)15-20-17(21)13-14-18(20)22/h16,19H,3-15H2,1-2H3 |
InChI Key |
NAIRZINKFIUIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN1C(=O)CCC1=O)NCC |
Origin of Product |
United States |
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